Cytidine 5'-monophosphate disodium salt

描述

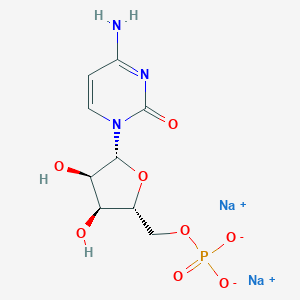

Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential for the synthesis of RNA and DNA, making it a vital component in cellular metabolism and genetic information transfer .

准备方法

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of cytidine 5’-monophosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then harvested and purified through a series of chromatographic techniques . This method is preferred for large-scale production due to its cost-effectiveness and efficiency .

化学反应分析

Types of Reactions

Cytidine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Phosphorylation: Conversion to cytidine diphosphate and cytidine triphosphate.

Hydrolysis: Breakdown into cytidine and phosphoric acid.

Oxidation and Reduction: Involvement in redox reactions within cellular metabolism.

Common Reagents and Conditions

Phosphorylation: Utilizes adenosine triphosphate or guanosine triphosphate as phosphate donors.

Hydrolysis: Requires acidic or enzymatic conditions.

Oxidation and Reduction: Involves various oxidizing and reducing agents depending on the specific metabolic pathway.

Major Products Formed

Cytidine Diphosphate (CDP): Formed through phosphorylation.

Cytidine Triphosphate (CTP): Further phosphorylation of CDP.

Cytidine and Phosphoric Acid: Products of hydrolysis.

科学研究应用

Biochemical Research

Cytidine 5'-monophosphate disodium salt serves as a crucial nucleotide in the study of RNA synthesis and metabolism. It is instrumental in understanding genetic expression and regulation, providing insights into cellular processes.

Key Applications:

- RNA Synthesis: Acts as a substrate for RNA polymerases.

- Metabolic Studies: Helps elucidate metabolic pathways involving nucleotides.

Pharmaceutical Development

This compound is pivotal in the formulation of antiviral and anticancer drugs. Its role as a nucleotide precursor allows researchers to design therapies targeting specific diseases.

Notable Uses:

- Antiviral Drugs: Used in the development of treatments for viral infections.

- Cancer Therapies: Aids in creating drugs that interfere with cancer cell proliferation.

Cell Culture Media

This compound is widely utilized in cell culture to promote cell growth and differentiation, especially in studies involving stem cells and primary cell lines.

Benefits:

- Enhances cellular metabolism.

- Supports the maintenance of differentiated states in cultured cells.

Diagnostics

The compound plays a significant role in developing diagnostic assays that utilize nucleotide-based detection methods. This enhances the accuracy of disease identification through molecular techniques.

Applications:

- Nucleotide-based Assays: Improves sensitivity and specificity in detecting genetic material.

- Diagnostic Kits: Incorporated into various diagnostic platforms for disease detection.

Gene Therapy

This compound is also applied in gene therapy, aiding in the delivery of genetic material into cells. This application holds promise for treating genetic disorders.

Key Aspects:

- Facilitates the introduction of therapeutic genes.

- Enhances the efficiency of nucleic acid delivery systems.

Table 1: Summary of Applications

Notable Research Findings

- A study demonstrated that dietary supplementation with uridine-5'-monophosphate, which includes cytidine derivatives, increased dopamine release and neurite outgrowth in aged rats, highlighting its potential neuroprotective effects .

- Another clinical trial evaluated the efficacy of a combination treatment including cytidine monophosphate disodium salt for patients with compressive neuralgias, showing promising results .

作用机制

Cytidine 5’-monophosphate disodium salt exerts its effects by serving as a precursor for the synthesis of RNA and DNA. It is phosphorylated to cytidine diphosphate and cytidine triphosphate, which are essential for nucleic acid synthesis . The compound also acts as a nucleotide carrier for sugars, facilitating various biochemical processes . Its molecular targets include enzymes involved in nucleotide metabolism, such as uridine monophosphate/cytidine monophosphate kinase .

相似化合物的比较

Similar Compounds

- Adenosine 5’-monophosphate disodium salt

- Uridine 5’-monophosphate disodium salt

- Guanosine 5’-monophosphate disodium salt

Uniqueness

Cytidine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of gene expression . Unlike other nucleotides, it serves as a precursor for cytidine triphosphate, which is crucial for the synthesis of phospholipids and glycoproteins . This makes it indispensable in both genetic and metabolic processes .

属性

CAS 编号 |

6757-06-8 |

|---|---|

分子式 |

C9H14N3NaO8P |

分子量 |

346.19 g/mol |

IUPAC 名称 |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

InChI 键 |

ZRWPTARDKZMNQK-IAIGYFSYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

手性 SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |

规范 SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |

外观 |

White Crystalline |

熔点 |

300°C |

Key on ui other cas no. |

6757-06-8 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?

A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []

Q2: How does this compound impact the performance of organic solar cells?

A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []

Q3: What challenges are associated with formulating this compound in medicines?

A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []

Q4: What are the critical quality attributes of this compound in pharmaceutical development?

A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []

Q5: How does the particle size of this compound affect its pharmaceutical properties?

A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []

Q7: What is the metastable zone width of this compound, and how is it determined?

A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。